Chemical Architecture and Physicochemical Profiling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
Chemical Architecture and Physicochemical Profiling of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
Executive Summary
In the landscape of fluoroquinolone development and bioorthogonal chemistry, the precise manipulation of protecting groups is paramount for synthesizing complex prodrugs and isolating critical reference standards. N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (CAS 1329840-03-0) represents a highly specialized, dual-protected derivative of 8-Ethoxy Moxifloxacin.
This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this compound. By examining the orthogonal relationship between the N-allyloxycarbonyl (Alloc) group and the C-3 ethyl ester, researchers can leverage this molecule for advanced impurity profiling, structure-activity relationship (SAR) studies, and targeted bioorthogonal uncaging.
Chemical Identity & Mechanistic Rationale
To understand the utility of this compound, we must deconstruct its molecular architecture. The parent molecule, 8-Ethoxy Moxifloxacin , is officially recognized in pharmacopeial standards as Moxifloxacin EP Impurity C . It differs from the active pharmaceutical ingredient (API) Moxifloxacin by the substitution of an 8-methoxy group with an 8-ethoxy group.
To utilize this core in complex synthetic routes without triggering side reactions, two specific protecting groups are installed, each chosen for precise mechanistic reasons:
-
The N-Allyloxycarbonyl (Alloc) Group: Installed on the secondary amine of the diazabicyclononyl ring.
-
Causality: The secondary amine is highly nucleophilic. The Alloc group masks this reactivity while offering strict orthogonality. Unlike Boc (acid-labile) or Cbz (hydrogenation-labile), the Alloc group is highly stable under both acidic and basic conditions. It is exclusively cleaved via Palladium(0)-catalyzed allylic substitution, making it a premier choice for bioorthogonal prodrug uncaging in live environments .
-
-
The C-3 Ethyl Ester: Installed on the quinolone carboxylic acid.
-
Causality: The free carboxylic acid can undergo unwanted decarboxylation or interfere with coupling reagents. Esterification increases the overall lipophilicity of the molecule, aiding in cellular penetration for prodrug models, and can be selectively hydrolyzed using mild aqueous base (e.g., LiOH) without disturbing the Alloc group.
-
Physicochemical Properties
The following table summarizes the quantitative data and physical characteristics of the dual-protected derivative, providing a baseline for analytical characterization .
| Parameter | Specification / Value |
| Compound Name | N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester |
| CAS Registry Number | 1329840-03-0 |
| Molecular Formula | C₂₈H₃₄FN₃O₆ |
| Molecular Weight | 527.58 g/mol |
| Parent Core | 8-Ethoxy Moxifloxacin (Impurity C, CAS 1029364-75-7) |
| Target Sites of Protection | C-7 Diazabicyclononyl (N-Alloc); C-3 Carboxyl (Ethyl Ester) |
| Solubility Profile | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Methanol |
| Primary Application | Reference standard, synthesis intermediate, bioorthogonal prodrug |
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . A protocol is only robust if it contains built-in analytical checkpoints that confirm mechanistic success before proceeding to the next step.
Protocol A: Orthogonal Protection Synthesis Workflow
Objective: Convert 8-Ethoxy Moxifloxacin to its dual-protected form.
Step 1: N-Alloc Protection
-
Suspend 8-Ethoxy Moxifloxacin (1.0 eq) in anhydrous CH₂Cl₂.
-
Add Triethylamine (2.5 eq). Causality: Triethylamine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the secondary amine, ensuring it remains nucleophilic for the incoming chloroformate.
-
Cool the system to 0°C and dropwise add Allyl chloroformate (Alloc-Cl, 1.1 eq). Stir for 2 hours, warming to room temperature.
-
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The system is validated to proceed only when the parent mass (m/z 416) is <1% and the N-Alloc intermediate mass (m/z 500) is >98%.
Step 2: C-3 Esterification
-
Concentrate the validated intermediate under reduced pressure and redissolve in absolute ethanol.
-
Add Thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0°C, then reflux at 78°C for 4 hours. Causality: SOCl₂ reacts with ethanol to generate HCl in situ, catalyzing the Fischer esterification. The Alloc group is mechanistically stable to these acidic conditions.
-
Self-Validation Checkpoint 2: Monitor via HPLC-UV (290 nm). The reaction is self-validating when the intermediate peak completely shifts to a higher retention time, reflecting the increased lipophilicity of the ethyl ester.
Final Validation (Product Release): Perform ¹H-NMR (400 MHz, CDCl₃). The protocol is deemed successful if the spectrum exhibits:
-
A multiplet at δ 5.9 ppm (1H, Alloc internal alkene).
-
A quartet at δ 4.3 ppm and a triplet at δ 1.4 ppm (Ethyl ester protons).
Workflow of N-Alloc and Ethyl Ester protection of 8-Ethoxy Moxifloxacin.
Protocol B: Bioorthogonal Uncaging via Pd(0) Catalysis
Objective: Selective removal of the Alloc group using Palladium catalysis, leaving the ethyl ester intact. Causality: Traditional acid/base deprotection can degrade sensitive payloads or be lethal in cellular assays. Pd-catalyzed cleavage allows for targeted uncaging under physiological or mild synthetic conditions .
Step 1: Catalytic Cleavage
-
Dissolve N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester in THF (or a suitable biological buffer if performing in vitro uncaging).
-
Add Morpholine (10 eq). Causality: Morpholine acts as a nucleophilic allyl scavenger. Once the Pd(0) inserts into the allyl-oxygen bond, morpholine intercepts the π-allyl palladium complex, driving the reaction forward and preventing re-allylation of the quinolone amine.
-
Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and stir at room temperature.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the m/z 528 peak disappears and the m/z 444 peak (deprotected amine, ethyl ester intact) emerges. The detection of N-allyl morpholine in the MS trace confirms the successful scavenging mechanism.
Orthogonal deprotection pathway yielding 8-Ethoxy Moxifloxacin.
Conclusion
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a masterclass in orthogonal protecting group strategy. By understanding the causality behind the Alloc and Ethyl Ester groups, researchers can utilize this compound not just as a static reference standard for Impurity C, but as a dynamic intermediate for synthesizing novel fluoroquinolone prodrugs and executing bioorthogonal uncaging protocols. Implementing the self-validating workflows outlined above ensures high-fidelity data and reproducible synthetic yields.
